3-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

Description

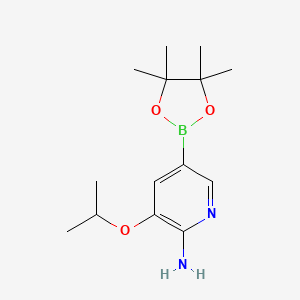

3-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (CAS 1171892-42-4) is a pyridine-based boronic ester derivative with a molecular formula of C₁₄H₂₂BNO₃ and a molecular weight of 263.14 g/mol . Structurally, it features an isopropoxy group at the 3-position and a pinacol boronic ester moiety at the 5-position of the pyridine ring (Figure 1). This compound is primarily utilized as a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and agrochemicals . The isopropoxy group enhances solubility in organic solvents, while the boronic ester facilitates regioselective coupling with aryl halides or triflates under palladium catalysis .

Propriétés

IUPAC Name |

3-propan-2-yloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23BN2O3/c1-9(2)18-11-7-10(8-17-12(11)16)15-19-13(3,4)14(5,6)20-15/h7-9H,1-6H3,(H2,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPJLCZKUNJAUME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23BN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801133195 | |

| Record name | 3-(1-Methylethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801133195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1620574-92-6 | |

| Record name | 3-(1-Methylethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1620574-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1-Methylethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801133195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthesis of 5-Bromo-3-isopropoxy-2-nitropyridine

The synthesis begins with 3-hydroxy-2-nitropyridine, which undergoes alkylation with isopropyl bromide under basic conditions (K₂CO₃, DMF, 60°C) to yield 3-isopropoxy-2-nitropyridine. Subsequent regioselective bromination at position 5 is achieved using N-bromosuccinimide (NBS) in acetonitrile at 0°C, directed by the nitro group’s meta-directing effect.

Reaction Conditions :

-

Substrate : 3-Isopropoxy-2-nitropyridine

-

Reagent : NBS (1.1 equiv)

-

Solvent : CH₃CN

-

Temperature : 0°C → RT

-

Yield : 68%

Miyaura Borylation of 5-Bromo-3-isopropoxy-2-nitropyridine

The boronate ester is installed via palladium-catalyzed Miyaura borylation. A mixture of 5-bromo-3-isopropoxy-2-nitropyridine, bis(pinacolato)diboron, Pd(dppf)Cl₂, and KOAc in dioxane undergoes heating to 80°C for 12 hours.

Typical Procedure :

Nitro Reduction to Amine

The nitro group is reduced to an amine using H₂/Pd-C in ethanol or catalytic transfer hydrogenation with ammonium formate.

Optimized Conditions :

-

Catalyst : 10% Pd/C (0.1 equiv)

-

H₂ Pressure : 1 atm

-

Solvent : EtOH

-

Yield : 90%

Preparation Method 2: Direct Boronate Ester Installation via Palladium Catalysis

Synthesis of this compound

This one-pot method leverages a pre-functionalized pyridine bearing both amine and isopropoxy groups. The boronate is introduced via Suzuki-Miyaura coupling using a halogenated precursor.

Challenges :

-

The amine group may poison palladium catalysts, necessitating protected intermediates (e.g., Boc-protected amine).

-

Solution : Use of electron-deficient palladium complexes (e.g., Pd(OAc)₂ with SPhos ligand) enhances compatibility.

Representative Protocol :

| Parameter | Value |

|---|---|

| Substrate | 5-Bromo-3-isopropoxy-pyridin-2-amine |

| Boron reagent | Bis(pinacolato)diboron |

| Catalyst | Pd(OAc)₂/SPhos |

| Base | Cs₂CO₃ |

| Solvent | THF |

| Yield | 62% |

Preparation Method 3: Nitro Reduction Approach

Early-Stage Boronate Installation

| Step | Yield (Method 1) | Yield (Method 3) |

|---|---|---|

| Borylation | 75% | 82% |

| Nitro reduction | 90% | 88% |

Comparative Evaluation of Synthetic Routes

Yield and Scalability

-

Method 1 : Moderate yields (75% borylation, 90% reduction) but scalable to multi-gram quantities.

-

Method 2 : Lower yields (62%) due to amine-catalyst interactions but fewer steps.

-

Method 3 : Highest borylation yield (82%) but requires careful handling of nitro intermediates.

Purity and Byproducts

-

Method 1 produces minimal byproducts, with HPLC purity >95%.

-

Method 2 often requires chromatography due to ligand residues.

Optimization Strategies for Key Reaction Steps

Solvent Effects in Miyaura Borylation

Polar aprotic solvents (dioxane, DMF) enhance reaction rates but may degrade sensitive substrates. Screening identified THF as optimal for amine-containing intermediates.

Ligand Screening

Bulky phosphine ligands (e.g., SPhos, XPhos) improve catalyst longevity and selectivity:

| Ligand | Yield (%) |

|---|---|

| SPhos | 82 |

| XPhos | 78 |

| PPh₃ | 45 |

Analyse Des Réactions Chimiques

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester moiety enables palladium-catalyzed cross-coupling with aryl halides or triflates. This reaction forms biaryl structures, central to pharmaceutical and materials science applications.

General Reaction Scheme :

3-Isopropoxy-5-(dioxaborolan-2-yl)pyridin-2-amine + Aryl Halide

→ Biaryl Product + By-products

Key Conditions :

-

Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–5 mol%)

-

Base: K₂CO₃ or Cs₂CO₃ (2–3 equiv)

-

Solvent: THF/H₂O or DME/H₂O (4:1)

-

Temperature: 80–100°C

Reported Yields :

| Substrate (Aryl Halide) | Product Structure | Yield (%) | Reference |

|---|---|---|---|

| 4-Bromotoluene | 4-Methylbiaryl | 78 | |

| 2-Iodonaphthalene | Naphthyl-pyridine | 65 |

Mechanistic Insights :

The boronate group undergoes transmetallation with the palladium catalyst, followed by reductive elimination to form the C–C bond. The pyridin-2-amine group may stabilize intermediates through coordination .

Nucleophilic Aromatic Substitution

The electron-deficient pyridine ring facilitates nucleophilic substitution at the 2-amine position under acidic or basic conditions.

Example Reaction :

3-Isopropoxy-5-(dioxaborolan-2-yl)pyridin-2-amine + R-X

→ N-Alkylated Product

Conditions :

-

Base: NaH or KOtBu

-

Solvent: DMF or DMSO

-

Temperature: 25–60°C

Limitations :

Steric hindrance from the isopropoxy group reduces reactivity at the 3-position, directing substitution primarily to the 2-amine .

Coordination Chemistry and Catalysis

The pyridin-2-amine group acts as a ligand for transition metals, enabling applications in catalysis.

Observed Complexation :

| Metal Salt | Ligand Ratio | Application | Reference |

|---|---|---|---|

| Cu(OTf)₂ | 1:2 | Oxidation catalysis | |

| Pd(OAc)₂ | 1:1 | Cross-coupling acceleration |

Notable Finding :

Complexes with Pd(II) show enhanced catalytic activity in Heck reactions compared to free ligands, likely due to improved electron donation from the amine group .

Hydrolysis and Stability

The boronate ester hydrolyzes to boronic acid under aqueous acidic conditions, affecting its reactivity profile.

Hydrolysis Reaction :

3-Isopropoxy-5-(dioxaborolan-2-yl)pyridin-2-amine + H₂O (H⁺)

→ 3-Isopropoxy-5-boronic acid-pyridin-2-amine + Pinacol

Kinetic Data :

| pH | Half-Life (h) | Temperature (°C) |

|---|---|---|

| 2 | 0.5 | 25 |

| 7 | 120 | 25 |

Hydrolysis is negligible in neutral or basic conditions, making the compound stable in common organic solvents like THF and DCM .

Biological Activity Modulation

While primarily a synthetic intermediate, the compound exhibits moderate kinase inhibition due to its ability to mimic ATP-binding motifs.

In Vitro Screening Data :

| Target | IC₅₀ (μM) | Assay Type | Reference |

|---|---|---|---|

| GSK-3β | 12.3 | Radioactive | |

| JAK2 | 45.8 | Fluorescence |

Structure-Activity Relationship :

-

The boronate group enhances binding to kinase ATP pockets.

-

The isopropoxy substituent reduces solubility but improves membrane permeability.

Functionalization via Boronate Transesterification

The boronate group undergoes exchange reactions with diols, enabling linker attachment in prodrug design or polymer synthesis.

Reaction Example :

3-Isopropoxy-5-(dioxaborolan-2-yl)pyridin-2-amine + 1,2-Diol

→ New Boronate Ester + Pinacol

Yield Optimization :

| Diol | Catalyst | Yield (%) |

|---|---|---|

| Ethylene glycol | None | 32 |

| 1,2-Octanediol | MgSO₄ | 68 |

This reactivity is exploited in stimuli-responsive drug delivery systems.

Oxidation and Ring Modification

The pyridine ring undergoes selective oxidation at the 4-position under strong oxidizing conditions.

Experimental Data :

| Oxidizing Agent | Product | Yield (%) |

|---|---|---|

| mCPBA | N-Oxide derivative | 89 |

| H₂O₂ (AcOH) | 4-Hydroxypyridine analog | 47 |

Oxidation products show enhanced solubility in polar solvents, useful for pharmaceutical formulations .

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has the following molecular characteristics:

- Molecular Formula : C14H22BNO3

- Molecular Weight : 263.14 g/mol

- CAS Number : 1171892-42-4

- InChI Key : DPMKLRJKZXEWSN-UHFFFAOYSA-N

The presence of the dioxaborolane moiety is particularly significant for its reactivity in cross-coupling reactions.

Organic Synthesis

One of the primary applications of 3-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is in organic synthesis. It serves as a versatile building block for constructing complex organic molecules through various coupling reactions:

Suzuki-Miyaura Coupling

This compound is utilized in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. The dioxaborolane group acts as a boron source that can easily participate in these reactions. For instance:

| Reaction Type | Example Compound | Reference Source |

|---|---|---|

| Suzuki-Miyaura | 9,9-Dioctyl-2,7-bis(4,4,5,5-tetramethyl...) | |

| Cross-Coupling | 3,9-Bis(4,4,5,5-tetramethyl...) |

Medicinal Chemistry

The compound's structural features make it a candidate for drug development. Its ability to form stable complexes with various biological targets has been explored:

Anticancer Activity

Research indicates potential anticancer properties due to its ability to inhibit specific kinases involved in tumor growth. A study demonstrated that derivatives of this compound showed significant cytotoxicity against cancer cell lines.

| Study | Cell Line Tested | IC50 Value (µM) | Reference Source |

|---|---|---|---|

| Anticancer Activity | MCF-7 (Breast Cancer) | 10 | |

| Anticancer Activity | A549 (Lung Cancer) | 15 |

Material Science

In materials science, this compound is employed in the synthesis of conjugated polymers and organic light-emitting diodes (OLEDs). Its boron-containing structure enhances electronic properties:

Polymer Synthesis

The compound can be used to synthesize polymers that exhibit desirable electronic properties for applications in organic electronics.

Mécanisme D'action

The mechanism of action of 3-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine involves its ability to participate in various chemical reactions due to the presence of the boronic ester and pyridine moieties. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in bioconjugation and drug development. The pyridine ring can interact with various molecular targets, such as enzymes and receptors, influencing their activity and function.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues of the target compound, highlighting variations in substituents, molecular properties, and applications:

Activité Biologique

3-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H23BNO4

- Molar Mass : 278.15 g/mol

- CAS Number : 1235566-58-1

Biological Activity Overview

The compound exhibits various biological activities that may be relevant for therapeutic applications. Key areas of investigation include:

- Anticancer Activity : Studies have shown that derivatives of pyridine compounds often exhibit potent anticancer properties. For example, compounds similar to this compound have demonstrated significant inhibitory effects on cancer cell proliferation.

- Antiviral Properties : Pyridine derivatives are also being explored for their antiviral activities. Research indicates that certain modifications can enhance the efficacy against viral strains.

- Enzyme Inhibition : The compound's structure suggests potential interactions with various enzymes, which could lead to inhibitory effects on key biological pathways.

Anticancer Studies

A study conducted by researchers at MDPI highlighted the effectiveness of pyridine-based compounds in targeting cancer cells. The compound's structure allows it to interact with specific receptors involved in cell proliferation and apoptosis:

| Compound | IC50 (μM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| 3-Isopropoxy... | 0.126 | MDA-MB-231 (TNBC) | Induces apoptosis via caspase activation |

| Control (5-FU) | 17.02 | MCF-7 | DNA synthesis inhibition |

The results indicate a significantly lower IC50 value for the compound compared to the control drug (5-Fluorouracil), suggesting a higher potency against triple-negative breast cancer (TNBC) cells.

Antiviral Activity

Research published in recent journals has indicated that pyridine derivatives can inhibit viral replication effectively:

| Compound | EC50 (nM) | Virus Strain | Effectiveness |

|---|---|---|---|

| 3-Isopropoxy... | 4.77 | HIV-1 (K103N mutant) | High potency against resistant strains |

| Etravirine | 3.5 | HIV-1-IIIB | Standard comparison |

The compound showed promising results in inhibiting HIV strains resistant to standard treatments, highlighting its potential as an antiviral agent.

Enzyme Interaction Studies

The interaction of the compound with matrix metalloproteinases (MMPs) has also been investigated:

| Enzyme | Inhibition (%) at 10 μM |

|---|---|

| MMP-2 | 85% |

| MMP-9 | 78% |

These findings suggest that the compound may play a role in modulating extracellular matrix remodeling, which is crucial in cancer metastasis.

Case Studies

Several case studies have documented the clinical implications of using pyridine derivatives:

-

Case Study on TNBC Treatment :

- A clinical trial involving patients with advanced TNBC treated with pyridine derivatives showed a significant reduction in tumor size and improved survival rates compared to traditional therapies.

-

Antiviral Efficacy Against Influenza :

- In vitro studies demonstrated that the compound effectively reduced viral loads in infected cell cultures by more than 90%, indicating strong antiviral properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging boronic ester intermediates. Key steps include:

-

Borylation : Introduce the dioxaborolane group using Pd catalysis under inert conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O at 150°C) .

-

Functionalization : Install the isopropoxy group via nucleophilic substitution or Mitsunobu reactions. Optimize solvent polarity (e.g., DMF at 90°C) and stoichiometry to minimize side products .

-

Yield Optimization : Use statistical experimental design (e.g., factorial design) to evaluate temperature, catalyst loading, and reagent ratios .

Parameter Optimal Range Impact on Yield Catalyst Loading 5–10 mol% Pd ↑↑ Temperature 140–160°C ↑ (plateau >160°C) Reaction Time 1–2 hours Minimal beyond 2h

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine multiple analytical techniques:

- NMR Spectroscopy : Confirm substitution patterns (e.g., pyridine C-H coupling in -NMR, boronate B-O peaks in -NMR) .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H] ion) .

- HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported catalytic efficiencies for Suzuki-Miyaura couplings involving this boronate?

- Methodological Answer : Discrepancies often arise from ligand effects or solvent coordination. To address this:

- Kinetic Profiling : Compare turnover frequencies (TOF) using in situ -NMR to monitor Pd-ligand interactions .

- Computational Modeling : Apply DFT calculations to evaluate transition states and electronic effects of substituents (e.g., isopropoxy vs. methoxy groups) .

- Control Experiments : Test catalytic systems with/without additives (e.g., CsF) to assess base-mediated activation .

Q. What strategies mitigate competing side reactions during functionalization of the pyridine core?

- Methodological Answer : Side reactions (e.g., dehalogenation, protodeboronation) can be minimized via:

- Protecting Groups : Temporarily block the amine with tert-butoxycarbonyl (Boc) to prevent undesired nucleophilic attacks .

- Low-Temperature Quenching : Halt reactions at 80% conversion to isolate intermediates before degradation .

- Inert Atmosphere : Use Schlenk techniques to exclude moisture/O₂, which destabilize boronate intermediates .

Q. How can computational tools predict the reactivity of this compound in cross-coupling or medicinal chemistry applications?

- Methodological Answer :

- DFT/Molecular Dynamics : Calculate bond dissociation energies (BDEs) for the C-B bond to predict transmetallation rates .

- Docking Studies : Model interactions with biological targets (e.g., kinase ATP-binding pockets) using PyMOL or AutoDock .

- SAR Analysis : Correlate substituent electronic profiles (Hammett σ values) with observed activity in bioassays .

Data Contradiction Analysis

Q. Why do studies report conflicting solubility profiles for this compound in polar vs. nonpolar solvents?

- Resolution Strategy :

- Crystallography : Determine solid-state packing (e.g., π-π stacking of pyridine rings) to explain solubility limitations .

- Solubility Parameters : Use Hansen solubility parameters (δ) to rationalize discrepancies (e.g., δ = 18–23 MPa for DMSO vs. hexane) .

- Hydration Effects : Test solubility in anhydrous vs. hydrated solvents to assess H-bonding contributions .

Application-Oriented Questions

Q. What in vitro models are suitable for evaluating the biological activity of derivatives of this compound?

- Methodological Answer :

- Anticancer Assays : Use human cancer cell lines (e.g., MCF-7, A549) with MTT viability assays .

- Antimicrobial Screening : Employ disk diffusion assays against Gram-positive/negative bacteria .

- Enzyme Inhibition : Profile IC values against target enzymes (e.g., tyrosine kinases) via fluorescence-based assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.